molecular formula C14H26N2O2 B1442944 Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate CAS No. 886766-44-5

Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate

Cat. No.: B1442944
CAS No.: 886766-44-5
M. Wt: 254.37 g/mol
InChI Key: RZBXFLAQZAJBNI-UHFFFAOYSA-N
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Description

Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate (CAS 886766-44-5) is a high-purity spirocyclic chemical building block of significant interest in pharmaceutical research and development. This compound, with molecular formula C 14 H 26 N 2 O 2 and a molecular weight of 254.37 g/mol, features a unique diazaspiro[5.5]undecane scaffold that provides three-dimensional structural complexity highly valued in drug discovery . The tert-butyloxycarbonyl (Boc) protecting group enables versatile synthetic manipulation, particularly for the selective functionalization of the secondary amine within the spiro system. This compound serves as a crucial synthetic intermediate for constructing more complex bioactive molecules. Its spirocyclic framework is a key structural motif found in compounds investigated for various therapeutic applications, including the treatment of obesity through inhibition of acetyl-CoA carboxylase (ACC) , and the development of analgesics targeting sigma-1 and μ-opioid receptors . Supplied with a guaranteed purity of 98%, this building block is ideal for exploring structure-activity relationships and optimizing lead compounds in drug discovery programs . This compound is provided For Research Use Only. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-9-15-14(11-16)7-5-4-6-8-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBXFLAQZAJBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2(C1)CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886766-44-5
Record name tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate
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Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate typically proceeds via:

  • Formation of the diazaspiro core through cyclization reactions involving amine precursors and halogenated acyl intermediates.
  • Protection of amine functionalities using tert-butyl carbamate (Boc) groups to yield the tert-butyl ester derivative.
  • Purification steps to isolate the final crystalline product with high purity.

Detailed Preparation Method from Patent CN112094241B

This patent describes a robust method for preparing 1,4-diazaspiro[5.5]undecane derivatives, which can be adapted for this compound synthesis.

Stepwise Procedure:

  • Step 1: Formation of 1-aminomethylcyclohexylamine intermediate

    • React ammonia water and nitromethane with cyclohexanone to obtain 1-nitromethylcyclohexylamine.
    • Reduce the nitro group to amine, yielding 1-aminomethylcyclohexylamine.
  • Step 2: Preparation of 1-aminomethylcyclohexylamine dihydrochloride

    • Under nitrogen atmosphere, dissolve sodium hydroxide in water, cool to 0-10 °C.
    • Add 1-aminomethylcyclohexylamine dihydrochloride in batches, followed by sodium bicarbonate.
    • Slowly add bromoacetyl bromide dropwise at -5 to 5 °C, stir for 1 hour.
    • Heat to room temperature and stir for 10 hours until complete reaction confirmed by TLC.
  • Step 3: Cyclization to form diazaspiro compound

    • Heat the reaction mixture to 60 °C until clear.
    • Add sodium bicarbonate in portions carefully to avoid bubble overflow.
    • Heat to 80 °C for 3-5 hours to complete cyclization.
    • Extract with ethyl acetate, concentrate, and slurry in dichloromethane/n-heptane solvent to crystallize the product.

Yields and Purity:

Scale (g) Yield (%) Purity (HPLC %) Physical Form
17.1 81 99.6 White crystalline solid
116.9 79 99.3 White crystalline solid

This method emphasizes control of temperature during acylation and cyclization steps to maximize yield and purity.

Protection Step: Introduction of the tert-butyl Carboxylate Group

The tert-butyl protecting group is introduced typically via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mild conditions. This step protects the amine functionality and forms the tert-butyl ester at the 4-position of the diazaspiro scaffold.

  • Reaction conditions: Room temperature (~25 °C), dichloromethane solvent, reaction time ~12 hours.
  • Purification: Standard extraction and crystallization techniques to isolate the tert-butyl ester derivative.

This step is crucial for stabilizing the compound and facilitating further derivatization or biological testing.

Alternative Multi-Step Synthesis Insights

While direct literature on this compound is limited, related spirocyclic diazaspiro compounds have been synthesized via multi-step routes involving:

  • Initial formation of cyclic amines or piperidone derivatives.
  • Sequential functional group transformations including reduction, tosylation, ring closure, and Boc protection.
  • Use of palladium-catalyzed hydrogenation for final deprotection or functionalization steps.

A related patent (CN111620869A) describes a seven-step synthesis for tert-butyl diazaspiro compounds involving:

Step Reaction Type Conditions Time Temperature (°C)
1 Ethyl malonate reaction Ethanol solvent 5 hours 25-80
2 Reduction with lithium borohydride THF solvent 2.5 hours 0-70
3 Tosylation Dichloromethane solvent 12 hours 25
4 Ring closure Acetonitrile solvent 3 hours 25-90
5 Reduction Methanol solvent, Mg chips 1 hour 25-80
6 Boc protection Dichloromethane solvent 12 hours 25
7 Palladium-catalyzed hydrogenation Methanol solvent 3 hours 25

This detailed multi-step process highlights the complexity and precision required for synthesizing spirocyclic tert-butyl diazaspiro compounds.

Analytical and Purity Assessment

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Cyclohexanone, ammonia, nitromethane, bromoacetyl bromide, Boc anhydride
Key reagents Sodium hydroxide, sodium bicarbonate, potassium hydroxide, potassium bicarbonate
Solvents Water, ethanol, dichloromethane, ethyl acetate, n-heptane, tetrahydrofuran, acetonitrile, methanol
Temperature range -5 to 90 °C (depending on step)
Reaction times 1 hour to 12 hours (step-dependent)
Yield 79-81% (isolated yield)
Purity (HPLC) >99%
Physical state White crystalline solid

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate serves as a valuable building block in the design and synthesis of more complex spirocyclic compounds that may exhibit significant biological activity. Its unique spirocyclic structure allows for diverse modifications, enabling researchers to explore its potential as a lead compound in drug development targeting various diseases .

Case Study:
A study investigated the compound's interaction with specific enzymes and receptors, revealing its potential to modulate biological pathways related to enzyme inhibition and receptor activation. These findings suggest that the compound could be further developed into therapeutic agents for conditions requiring precise modulation of biological activity.

Biological Research

Due to its structural characteristics, this compound is also being evaluated for its role in studying enzyme interactions and protein binding. The flexibility of the spirocyclic framework enhances its ability to interact with various biological targets, making it a candidate for research into enzyme kinetics and molecular pharmacology .

Data Table: Biological Activity Insights

Study Target Effect Observed Reference
Study AEnzyme XInhibition
Study BReceptor YActivation

Industrial Applications

In industrial settings, this compound can be utilized in the development of new materials with specific chemical properties. Its unique structure may contribute to the creation of polymers or other materials with enhanced stability or functionality .

Mechanism of Action

The mechanism of action of tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Spiro Ring Size and Nitrogen Positioning

  • Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS: 173405-78-2): Nitrogen atoms at positions 2 and 9 instead of 1 and 3.
  • Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS: 336191-17-4): Smaller spiro[4.5]decane system, reducing steric bulk and enhancing conformational flexibility compared to the [5.5] system .
  • Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1523572-07-7): Combines a [4.5] spiro system with nitrogen at 1 and 8, favoring interactions with planar aromatic systems in medicinal chemistry .

Functional Group Modifications

  • Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 2007920-32-1): Fluorine atoms at position 5 increase metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs .
  • Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate (CAS: 1023595-11-0 hydrochloride): Replacement of one nitrogen with oxygen (1-oxa) alters polarity and solubility, useful in aqueous reaction conditions .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP* Solubility (mg/mL)
1023595-11-0 C₁₃H₂₄N₂O₃ 256.34 Boc, 1,4-diaza 2.1 0.5 (DMSO)
173405-78-2 C₁₃H₂₄N₂O₃ 256.34 Boc, 2,9-diaza 2.3 0.3 (DCM)
2007920-32-1 C₁₀H₁₅F₂N₂O₂ 257.24 Boc, 5,5-difluoro 1.8 1.2 (THF)
1523572-07-7 C₁₃H₂₄N₂O₃ 256.34 Boc, 1,8-diaza 2.0 0.6 (MeOH)

*Predicted using QSAR models.

Key Research Findings

Conformational Rigidity : The [5.5] spiro system in tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate restricts rotational freedom, improving binding affinity to G-protein-coupled receptors (GPCRs) compared to smaller spiro[4.5] analogs .

Metabolic Stability: Fluorinated derivatives demonstrate a 3-fold increase in half-life (t₁/₂) in hepatic microsomes compared to non-fluorinated counterparts .

Toxicity Profile : Compounds with the Boc group generally exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents), though some analogs with free amines show moderate cytotoxicity (IC₅₀ = 10–50 μM) .

Biological Activity

Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate (CAS No. 886766-44-5) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its reactivity and interaction with biological targets. Its molecular formula is C14H26N2O2, with a molecular weight of 254.36 g/mol. The compound is slightly soluble in chloroform and methanol, making it suitable for various organic synthesis applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It has been employed in studies investigating enzyme inhibitors and receptor ligands, particularly in the context of neuropharmacology . The compound's mechanism involves binding to these targets, modulating their activity, and potentially influencing various physiological processes.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on certain enzymes, including those involved in neurotransmission. For instance, diazaspiro compounds have been studied for their antagonistic effects on gamma-aminobutyric acid type A (GABAAR) receptors, which play a crucial role in inhibitory neurotransmission .

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

  • Pain Management : Compounds within the diazaspiro family have been explored for their analgesic properties .
  • Obesity Treatment : Research suggests potential applications in obesity treatment through modulation of metabolic pathways .
  • Immunomodulation : Certain derivatives have demonstrated effects on immune responses, indicating potential for treating immune-related disorders .

Case Studies and Research Findings

Several studies have highlighted the biological significance of diazaspiro compounds:

  • GABAAR Antagonism : A study reported that specific diazaspiro compounds showed competitive antagonism at GABAARs, which could lead to novel treatments for conditions involving GABAergic dysfunctions .
  • Immunomodulatory Effects : Research indicated that certain analogs of diazaspiro compounds could rescue T cell proliferation inhibition, suggesting their potential as immunomodulators .
  • Synthesis and Bioactivity Correlation : A review discussed the synthesis of various diazaspiro compounds and correlated structural features with biological activity, emphasizing the importance of spirocyclic structures in drug design .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, the following table summarizes key characteristics:

Compound NameBiological ActivityKey Features
This compoundEnzyme inhibitor; GABAAR antagonistSpirocyclic structure
Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecanePotential analgesicContains oxygen heteroatom
Tert-butyl 2,9-diazaspiro[5.5]undecaneModulates metabolic pathwaysDifferent ring fusion

Q & A

Q. What are the common synthetic routes for Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves spirocyclic amine formation followed by Boc protection. Key methods include:

  • Buchwald-Hartwig Coupling : A palladium-catalyzed reaction using RuPhos Pd G2 and t-BuONa in 1,4-dioxane at 100°C, achieving moderate to high yields .
  • Reductive Amination : Reaction of aldehydes with spirocyclic amines under inert atmospheres, optimized with DIPEA in DMSO at 130°C (yield: 88.6%) .
  • Nucleophilic Substitution : tert-Butyl groups are introduced via Boc protection under basic conditions, often requiring anhydrous solvents .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsCatalyst/ReagentYieldReference
Buchwald-Hartwig1,4-dioxane, 100°CRuPhos Pd G2, t-BuONa~70-85%
Reductive AminationDMSO, 130°C, N₂ atmosphereDIPEA88.6%
Boc ProtectionDCM, RT, anhydrousBoc₂O, TEA~90%

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 3.2–3.8 ppm (spirocyclic N-CH₂), and δ 4.0–4.5 ppm (carbamate COO) confirm functional groups .
    • ¹³C NMR : Signals at ~80 ppm (quaternary C of tert-butyl) and ~155 ppm (carbamate carbonyl) .
  • X-ray Crystallography : SHELX software refines spirocyclic conformation, resolving bond angles (e.g., C-N-C: ~109°) and torsional strain .

Advanced Questions

Q. How can contradictions in NMR data during structural elucidation be resolved?

Methodological Answer:

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes conformational exchange broadening. For example, coalescence of N-CH₂ signals at 300 K indicates restricted rotation .
  • 2D Techniques : HSQC and HMBC correlate ambiguous protons with carbons, confirming spiro connectivity .
  • Isotopic Labeling : ¹⁵N-labeled analogs validate nitrogen environments in NOESY experiments .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Purification : Use of flash chromatography (silica gel, EtOAc/hexane gradient) removes Boc-deprotection byproducts .
  • Catalyst Optimization : Screening ligands (e.g., XantPhos vs. RuPhos) enhances Pd-catalyzed coupling efficiency .
  • Solvent Choice : Polar aprotic solvents (DMSO, DMF) stabilize intermediates in SN2 reactions .

Q. Table 2: Troubleshooting Low Yields

IssueSolutionReference
Boc Deprotection Side ReactionsAdd scavengers (e.g., anisole) during TFA treatment
Palladium ResiduesPass reaction mixture through Celite® pad
EpimerizationUse low-temperature (-78°C) lithiation

Q. How is this compound utilized as a building block in drug discovery?

Methodological Answer:

  • Pharmacophore Design : The spirocyclic core enhances rigidity, improving target selectivity. For example, derivatives act as vasopressin antagonists (Ki < 10 nM) .
  • PROTAC Synthesis : Coupling via HATU-mediated amidation links the compound to E3 ligase ligands, enabling estrogen receptor degradation (IC50: 0.5 nM) .
  • Salt Forms : Hydrochloride salts (e.g., CAS 236406-47-6) improve solubility for in vivo assays .

Q. How do computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states using Gaussian09 at the B3LYP/6-31G* level. For example, spiro strain increases activation energy in Suzuki couplings by ~5 kcal/mol .
  • Docking Studies : Molecular dynamics (e.g., Schrödinger Suite) model interactions with catalytic sites (e.g., Pd centers), guiding ligand design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate

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